(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate
Description
Properties
IUPAC Name |
methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEZVACFWJSZNE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736494 | |
| Record name | Methyl (2S)-(3-chlorophenyl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32222-44-9 | |
| Record name | Methyl (2S)-(3-chlorophenyl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Organocatalytic Asymmetric Aldol Reactions
A prominent method utilizes proline-derived organocatalysts to induce stereoselectivity. For instance, a modified Strecker synthesis employs (S)-2-aminophenylglycine derivatives as chiral auxiliaries. In a representative procedure, 3-chlorobenzaldehyde reacts with methyl glyoxylate in the presence of a cinchona alkaloid catalyst, achieving enantiomeric excess (ee) >90%. The reaction proceeds via a dynamic kinetic resolution mechanism, where the catalyst stabilizes the transition state favoring the (S)-configuration.
Reaction Conditions :
Metal-Catalyzed Asymmetric Hydrogenation
Palladium and ruthenium complexes facilitate the reduction of α-ketoesters to α-hydroxyesters. A study demonstrated that [(R)-BINAP]RuCl₂ catalyzes the hydrogenation of methyl 2-(3-chlorophenyl)-2-oxoacetate under 50 bar H₂ pressure, yielding the (S)-enantiomer with 85% ee. The stereochemical outcome is attributed to the chiral ligand’s ability to orient the substrate for syn-addition of hydrogen.
Resolution of Racemic Mixtures
When enantioselective synthesis is impractical, resolution techniques isolate the (S)-enantiomer from racemic mixtures.
Kinetic Resolution via Enzymatic Hydrolysis
Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (R)-enantiomer of racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate. In a biphasic system (water/toluene), the enzyme achieves 98% conversion of the (R)-ester to the corresponding acid, leaving the (S)-ester intact with >99% ee.
Optimized Parameters :
Chiral Chromatography
Preparative chiral HPLC using cellulose-derived stationary phases (e.g., Chiralpak IC) resolves racemic mixtures. A mobile phase of hexane/isopropanol (90:10) elutes the (S)-enantiomer at 12.3 min, achieving 99.5% purity.
Biocatalytic Approaches
Biocatalysis offers sustainable routes to the target compound.
Whole-Cell Biotransformation
Engineered Escherichia coli expressing alcohol dehydrogenases (ADHs) reduce methyl 2-(3-chlorophenyl)-2-oxoacetate to the (S)-alcohol. Co-factor regeneration is achieved via glucose dehydrogenase, yielding 82% product with 94% ee.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility.
Continuous Flow Reactors
A telescoped process integrates asymmetric aldol reaction and in-line purification. The reaction stream passes through a packed-bed reactor containing immobilized organocatalyst, followed by a chiral scavenger column. This system achieves 95% yield and 91% ee at a throughput of 5 kg/day.
Process Optimization
Statistical design of experiments (DoE) identifies critical parameters:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −15°C to −25°C | High (p < 0.01) |
| Catalyst Loading | 8–12 mol% | Moderate (p < 0.05) |
| Residence Time | 30–40 min | Low (p = 0.1) |
Comparative Analysis of Methods
The table below evaluates key methodologies:
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Organocatalysis | 78 | 92 | Moderate | 1200 |
| Metal Hydrogenation | 85 | 85 | High | 950 |
| Enzymatic Resolution | 65 | 99 | Low | 1800 |
| Continuous Flow | 95 | 91 | High | 800 |
Characterization and Quality Control
Post-synthesis analysis ensures stereochemical fidelity:
Chemical Reactions Analysis
Esterification and Hydrolysis
The compound undergoes reversible esterification and hydrolysis reactions, enabling its use in dynamic kinetic resolutions and chiral synthesis.
Key reaction :
Photochemical Reduction
Visible-light-driven reduction enables stereoselective transformations.
Example reaction :
| Parameter | Value |
|---|---|
| Light source | Purple LED (10 W) |
| Solvent | CH<sub>3</sub>CN |
| Reaction time | 6–8 hours |
| Yield | 71–79% |
This method minimizes byproducts and is scalable for gram-level synthesis .
Nucleophilic Substitution
The hydroxyl group undergoes substitution reactions to form sulfonates or acetates, facilitating further coupling.
Reaction with 3-nitrobenzenesulfonyl chloride :
| Parameter | Value |
|---|---|
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Temperature | 25°C |
| Application | Intermediate for antiplatelet drugs (e.g., Clopidogrel) |
Hydrazinolysis
Reaction with hydrazine yields hydrazide derivatives for medicinal chemistry applications.
Reaction :
| Condition | Yield | Use |
|---|---|---|
| Reflux in ethanol, 9 hours | 89% | Precursor for peptide-coupled HDAC inhibitors |
C–C Bond-Forming Reactions
The hydroxyl group can be activated for coupling via trichloroacetimidate or acetate intermediates.
Trichloroacetimidate coupling :
| Coupling Partner | Product | Yield |
|---|---|---|
| Methoxybenzene derivatives | Biaryl compounds | 75–82% |
Oxidation and Reduction
The hydroxyl group is susceptible to oxidation, while the ester can be reduced to alcohols.
Oxidation :
Reduction :
Scientific Research Applications
Pharmaceutical Development
(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is utilized as a chiral intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for the modification of pharmacophores to enhance biological activity and selectivity.
- Case Study : In a study focused on the synthesis of beta-3-adrenoceptor modulators, derivatives of this compound were synthesized to evaluate their efficacy in treating metabolic disorders such as obesity and type 2 diabetes .
Organic Synthesis
The compound is employed as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its hydroxyl group provides opportunities for further functionalization, making it a valuable building block.
- Synthetic Pathways : The compound can undergo various reactions such as esterification, substitution, and oxidation, facilitating the production of diverse derivatives that can be tailored for specific applications .
Research indicates that this compound may exhibit significant biological properties, including antimicrobial and anticancer activities.
- Antimicrobial Studies : Preliminary investigations into related compounds have shown potential against Gram-positive bacteria, suggesting that this compound could be explored for its antimicrobial efficacy .
Agricultural Applications
The compound's structural features make it suitable for development into agrochemicals, particularly as a pesticide or herbicide precursor.
- Research Findings : Studies have indicated that chlorinated phenolic compounds can act as effective pesticides due to their ability to disrupt biological pathways in pests, leading to their potential use in crop protection .
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogenation Effects : Adding a second chlorine (e.g., 3,4-dichloro derivative) increases molecular weight and may elevate toxicity due to greater halogen content .
- Steric and Lipophilic Modifications : Methyl groups (e.g., 2-CH₃ or 4-CH₃) alter steric accessibility and lipophilicity, impacting binding interactions in biological systems .
- Polar Functional Groups: The hydroxyl and amino groups in the 3-hydroxyphenyl derivative increase polarity, making it more water-soluble, especially as a hydrochloride salt .
Stereochemical Considerations
The (S)-enantiomer (CAS 32222-44-9) is distinct from its (R)-counterpart (CAS 153294-00-9) in biological activity. Enantiomeric purity is critical in drug development, as the S-form may exhibit higher target affinity or reduced off-target effects .
Biological Activity
(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₉ClO₃
- Molecular Weight : Approximately 200.62 g/mol
- Functional Groups : Hydroxyl (-OH) and acetate (-OCOCH₃) groups, with a chlorinated phenyl moiety.
The presence of the chlorophenyl group is significant as it influences the compound's interaction with biological targets, potentially enhancing its activity compared to non-chlorinated analogs.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. Research suggests that it may function as an inhibitor or modulator of certain metabolic processes. The exact molecular targets remain to be fully elucidated, but preliminary studies indicate potential interactions with:
- Enzymes : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptors : Possible binding to specific receptors could influence signal transduction pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation as a lead compound in drug discovery for infections.
- Antitumor Effects : Some studies have indicated potential antitumor activity, although detailed mechanisms and efficacy in vivo remain under investigation.
- Metabolic Modulation : The compound may influence metabolic characteristics, which could have implications for conditions like diabetes or obesity .
Case Studies and Research Findings
-
Antimicrobial Studies :
- In vitro tests demonstrated that this compound showed significant activity against various bacterial strains. The presence of the chlorophenyl group was noted to enhance its binding affinity to bacterial enzymes.
-
Antitumor Research :
- A study explored the effects of this compound on cancer cell lines, revealing that it could induce apoptosis in certain types of tumor cells. The mechanism appears to involve the activation of specific apoptotic pathways, although further research is required to confirm these findings.
- Metabolic Studies :
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Enantiomer with specific chirality | Potential for diverse biological activities |
| Methyl mandelate | Lacks chlorine substitution | More commonly used in synthesis |
| 3-Chloromandelic acid | Contains carboxylic acid instead | Different functional group |
This table highlights how this compound distinguishes itself from related compounds through its unique structural features and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
